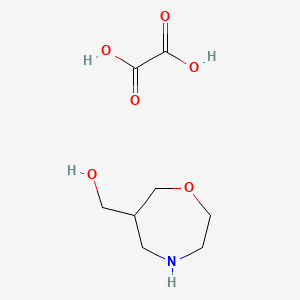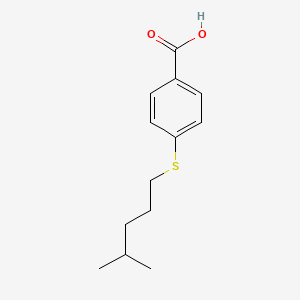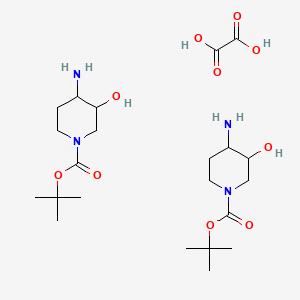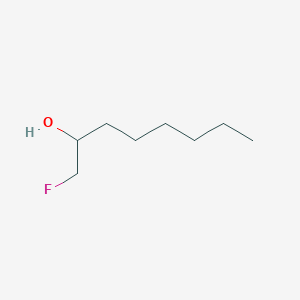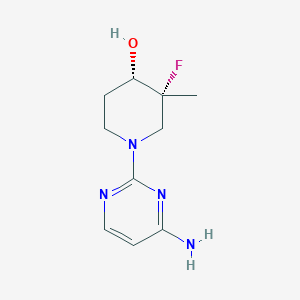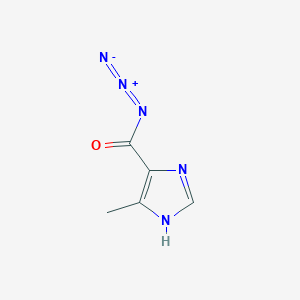
4-Methoxy-6-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-6-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group and a tetrahydropyridinyl group
Méthodes De Préparation
The synthesis of 4-Methoxy-6-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxypyrimidine with 1,2,3,6-tetrahydropyridine under specific conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-Methoxy-6-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The methoxy group and the tetrahydropyridinyl group can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS).
Applications De Recherche Scientifique
4-Methoxy-6-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Methoxy-6-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Methoxy-6-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine can be compared with other similar compounds, such as:
1-Methyl-6-oxo-1,2,3,6-tetrahydropyridin-4-yl)boronic acid:
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid: Another similar compound used in metal-catalyzed cross-coupling reactions.
2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol: This compound has a similar structure but includes a phenol group instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it valuable for targeted research and applications.
Propriétés
Formule moléculaire |
C10H13N3O |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
4-methoxy-6-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine |
InChI |
InChI=1S/C10H13N3O/c1-14-10-6-9(12-7-13-10)8-2-4-11-5-3-8/h2,6-7,11H,3-5H2,1H3 |
Clé InChI |
DEAHEIHMXQLWBV-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=NC(=C1)C2=CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13898952.png)
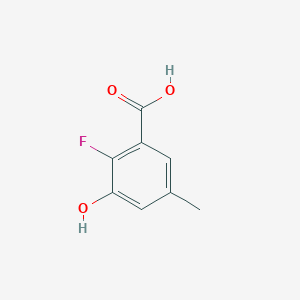
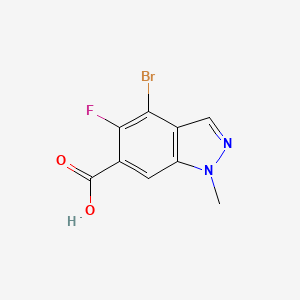
![7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione](/img/structure/B13898967.png)

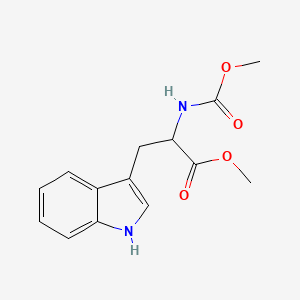
![2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol](/img/structure/B13898998.png)
